N-(4-(pyridin-3-yl)thiazol-2-yl)benzo[d]thiazole-6-carboxamide
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Overview
Description
N-(4-(pyridin-3-yl)thiazol-2-yl)benzo[d]thiazole-6-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure comprising a pyridine ring, a thiazole ring, and a benzo[d]thiazole moiety
Mechanism of Action
Target of Action
Thiazoles, a class of compounds to which this molecule belongs, are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant effects . The specific targets can vary depending on the substituents on the thiazole ring .
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, depending on the orientation of the thiazole ring and the molecular electrostatic potential (mep) surface . Substituents at positions 2 and 4 of the thiazole ring can alter these orientations and shield the nucleophilicity of nitrogen, potentially affecting the therapeutic outcome .
Biochemical Pathways
Thiazoles are known to affect numerous biological pathways due to their diverse biological activities . For instance, some thiazole derivatives have been found to suppress the cyclooxygenase (COX) enzymes, which are involved in the conversion of arachidonic acid into various prostanoids .
Pharmacokinetics
The solubility of thiazole derivatives in water, alcohol, and ether may influence their absorption, distribution, metabolism, and excretion (ADME) properties, and thus their bioavailability.
Result of Action
Thiazole derivatives have been associated with various biological outcomes, such as anti-inflammatory activity , and some have been found to induce cell cycle arrests .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of water, which is an environmentally acceptable solvent, can affect the design and development of green chemistry techniques involving thiazole derivatives . Additionally, bacteria can use quorum sensing pathways to respond to external factors such as nutrient availability, which can influence the action of antimicrobial thiazole derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(pyridin-3-yl)thiazol-2-yl)benzo[d]thiazole-6-carboxamide typically involves multi-step reactions. One common method includes the condensation of 2-aminobenzothiazole with 4-(pyridin-3-yl)thiazol-2-amine under specific conditions. The reaction is often carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine in an organic solvent such as dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as microwave-assisted synthesis and flow chemistry can be employed to scale up the production while maintaining efficiency and reducing reaction times .
Chemical Reactions Analysis
Types of Reactions
N-(4-(pyridin-3-yl)thiazol-2-yl)benzo[d]thiazole-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine and thiazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-(4-(pyridin-3-yl)thiazol-2-yl)benzo[d]thiazole-6-carboxamide has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- N-(benzo[d]thiazol-2-yl)-2-(pyridin-2-yl)acetamide
- N-(benzo[d]thiazol-2-yl)-2-(pyridin-4-yl)acetamide
- N-(benzo[d]thiazol-2-yl)-2-(pyridin-3-yl)acetamide
Uniqueness
N-(4-(pyridin-3-yl)thiazol-2-yl)benzo[d]thiazole-6-carboxamide is unique due to its specific arrangement of the pyridine, thiazole, and benzo[d]thiazole rings. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-(4-pyridin-3-yl-1,3-thiazol-2-yl)-1,3-benzothiazole-6-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N4OS2/c21-15(10-3-4-12-14(6-10)23-9-18-12)20-16-19-13(8-22-16)11-2-1-5-17-7-11/h1-9H,(H,19,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVQRTEFWYPIBHG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CSC(=N2)NC(=O)C3=CC4=C(C=C3)N=CS4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N4OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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